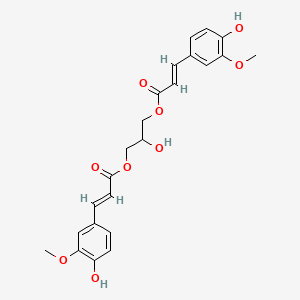

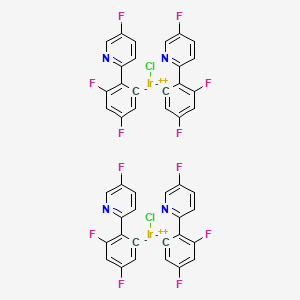

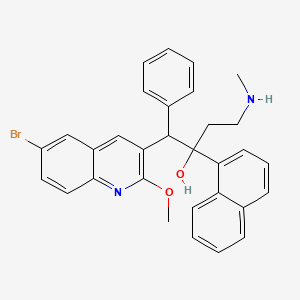

![molecular formula C22H28Cl2N2O3 B12303837 (13-Ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl) 2-chloroacetate;hydrochloride](/img/structure/B12303837.png)

(13-Ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl) 2-chloroacetate;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Die Verbindung (13-Ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl) 2-chloroacetate;hydrochloride ist ein komplexes organisches Molekül mit einer einzigartigen Struktur. Sie ist bekannt für ihre potenziellen Anwendungen in verschiedenen Bereichen, darunter Chemie, Biologie und Medizin.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (13-Ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl) 2-chloroacetate;hydrochloride umfasst mehrere Schritte, beginnend mit einfacheren organischen Molekülen. Der Prozess beinhaltet typischerweise:

Bildung der Kernstruktur: Dies beinhaltet Cyclisierungsreaktionen zur Bildung des hexacyclischen Kerns.

Modifikationen der funktionellen Gruppen: Einführung der Ethyl-, Hydroxy- und Methylgruppen durch selektive Reaktionen.

Addition von Chloressigsäure: Der letzte Schritt beinhaltet die Addition der 2-Chloressigsäuregruppe unter kontrollierten Bedingungen, gefolgt von der Bildung des Hydrochlorids.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann die Optimierung des Synthesewegs umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Techniken wie Durchflusschemie und automatisierte Synthese können eingesetzt werden, um die Produktion zu skalieren und gleichzeitig die Konsistenz zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

(13-Ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl) 2-chloroacetate;hydrochloride: unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Hydroxygruppe kann oxidiert werden, um ein Keton zu bilden.

Reduktion: Die Verbindung kann Reduktionsreaktionen unterliegen, um ihre funktionellen Gruppen zu modifizieren.

Substitution: Die Chloressigsäuregruppe kann durch andere Nukleophile substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden verwendet.

Substitution: Nukleophile wie Amine und Thiole können unter basischen Bedingungen verwendet werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Zum Beispiel ergibt die Oxidation der Hydroxygruppe ein Keton, während die Substitution der Chloressigsäuregruppe verschiedene Derivate erzeugen kann.

Wissenschaftliche Forschungsanwendungen

(13-Ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl) 2-chloroacetate;hydrochloride: hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und krebshemmender Eigenschaften.

Medizin: Untersucht auf seine potenziellen therapeutischen Wirkungen und als Medikamentenkandidat.

Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von This compound beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und Signalwegen. Die Verbindung kann ihre Wirkungen ausüben, indem sie:

An Enzyme bindet: Hemmung oder Aktivierung spezifischer Enzyme, die an Stoffwechselwegen beteiligt sind.

Mit Rezeptoren interagiert: Modulation der Rezeptoraktivität, um therapeutische Wirkungen zu erzielen.

Zelluläre Prozesse verändert: Beeinflussung von Zellsignalwegen und Genexpression.

Wirkmechanismus

The mechanism of action of (13-Ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl) 2-chloroacetate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with receptors: Modulating receptor activity to produce therapeutic effects.

Altering cellular processes: Affecting cell signaling pathways and gene expression.

Vergleich Mit ähnlichen Verbindungen

(13-Ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl) 2-chloroacetate;hydrochloride: kann mit anderen ähnlichen Verbindungen verglichen werden, um ihre Einzigartigkeit hervorzuheben:

Diethylmalonat: Ein einfacherer Ester mit unterschiedlichen funktionellen Gruppen und Anwendungen.

Ajmalan-Derivate: Verbindungen mit ähnlichen Kernstrukturen, aber unterschiedlichen funktionellen Gruppen und biologischen Aktivitäten.

Diese Vergleiche helfen beim Verständnis der besonderen Eigenschaften und potenziellen Vorteile von This compound gegenüber anderen verwandten Verbindungen.

Eigenschaften

Molekularformel |

C22H28Cl2N2O3 |

|---|---|

Molekulargewicht |

439.4 g/mol |

IUPAC-Name |

(13-ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl) 2-chloroacetate;hydrochloride |

InChI |

InChI=1S/C22H27ClN2O3.ClH/c1-3-11-12-8-15-19-22(13-6-4-5-7-14(13)24(19)2)9-16(25(15)21(11)27)18(12)20(22)28-17(26)10-23;/h4-7,11-12,15-16,18-21,27H,3,8-10H2,1-2H3;1H |

InChI-Schlüssel |

HNUSYDFQYYRIHJ-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1C2CC3C4C5(CC(C2C5OC(=O)CCl)N3C1O)C6=CC=CC=C6N4C.Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

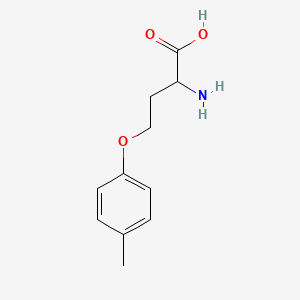

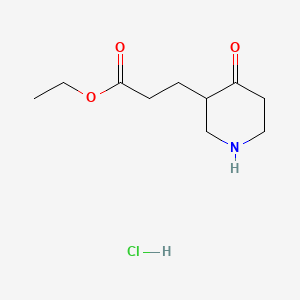

![10,25-Dimethoxy-15-methyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.218,21.18,12.027,31.016,35]heptatriaconta-1(30),3(37),4,6(36),8(35),9,11,18,20,24,26,31,33-tridecaene-9,32-diol;dihydrochloride](/img/structure/B12303771.png)

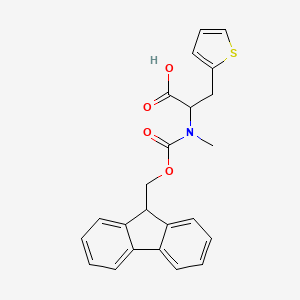

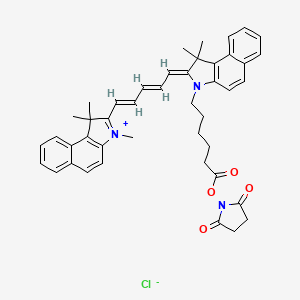

![rac-(1R,2R)-2-[4-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]cyclopropane-1-carboxylic acid, trans](/img/structure/B12303788.png)

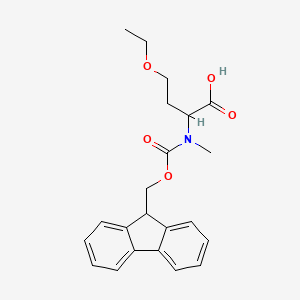

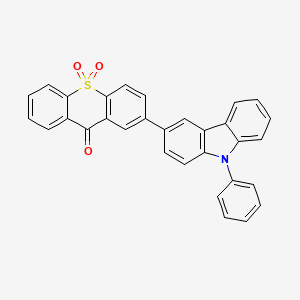

![Tetrasodium;[[[5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12303820.png)

![N-[2-[2-[2-[2-[3-[[2-methyl-2-[pent-4-ynoxy(diphenyl)silyl]oxypropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12303840.png)